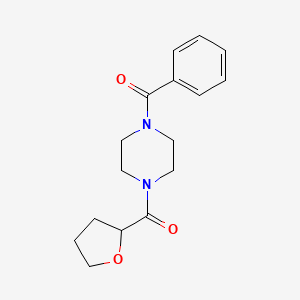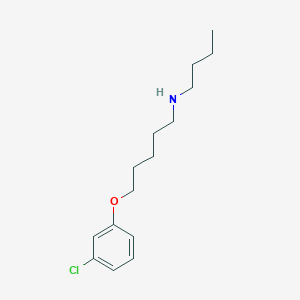
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one, also known as NPTB, is a synthetic compound that belongs to the class of thiochromenones. It is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin signaling and glucose homeostasis. In recent years, NPTB has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mechanism of Action
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one exerts its pharmacological effects by selectively inhibiting PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, this compound enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue. This compound also regulates the activity of other signaling pathways, such as the JAK-STAT and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including:
- Improving glucose tolerance and insulin sensitivity
- Reducing body weight and adiposity
- Suppressing inflammation and oxidative stress
- Inhibiting cancer cell growth and metastasis
- Enhancing cognitive function and memory
Advantages and Limitations for Lab Experiments
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has several advantages as a research tool, including its high selectivity and potency for PTP1B, as well as its ability to modulate multiple signaling pathways. However, there are also limitations to its use, such as its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are required to ensure the safety and efficacy of this compound in experimental models.
Future Directions
There are several potential future directions for research on 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one, including:
- Investigating its effects on other metabolic pathways and diseases, such as fatty liver disease and cardiovascular disease
- Developing more potent and selective PTP1B inhibitors based on the structure of this compound
- Exploring the use of this compound in combination with other drugs or therapies for improved efficacy
- Conducting clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of diabetes and other metabolic disorders.
Synthesis Methods
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one can be synthesized using a multi-step process involving the condensation of 2-nitrobenzaldehyde with piperidine, followed by cyclization with Lawesson's reagent and subsequent oxidation with hydrogen peroxide. The yield of this compound can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has been extensively studied for its therapeutic potential in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, as well as reduce body weight and adiposity. This compound has also been investigated for its anti-inflammatory and anti-cancer properties, as PTP1B has been implicated in the regulation of immune cell function and tumor growth.
Properties
IUPAC Name |
3-nitro-4-piperidin-1-ylthiochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCRKMDGSSBBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228548.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)

![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)


![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)

![N,8-dimethyl-3-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5228596.png)
